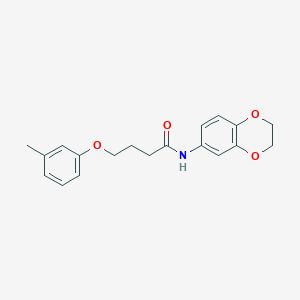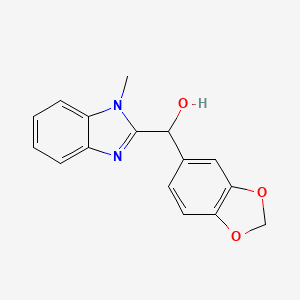
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole moiety fused with a benzodioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Benzimidazole Formation: The benzimidazole moiety is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the benzimidazole derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: N-bromosuccinimide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives.
科学研究应用
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect, such as apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,3-benzodioxol-5-yl(1H-benzimidazol-2-yl)methanol: Lacks the methyl group on the benzimidazole moiety.
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)ethanol: Contains an ethyl group instead of a methanol group.
Uniqueness
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzodioxole and benzimidazole moieties allows for diverse chemical reactivity and potential therapeutic applications.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-12-5-3-2-4-11(12)17-16(18)15(19)10-6-7-13-14(8-10)21-9-20-13/h2-8,15,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHZIUCKFJNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)
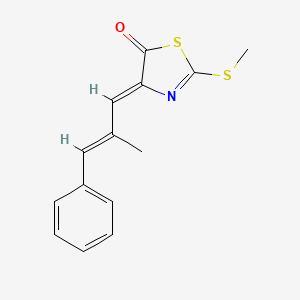
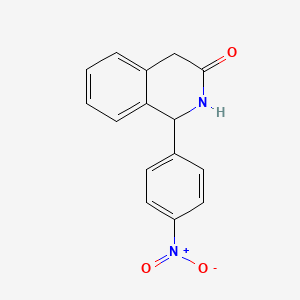
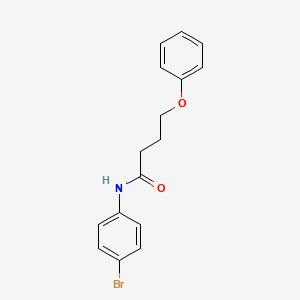
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5003710.png)


![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-(benzenesulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5003745.png)
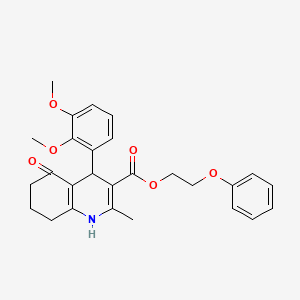
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)
